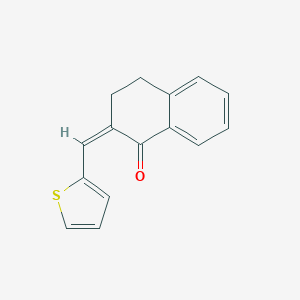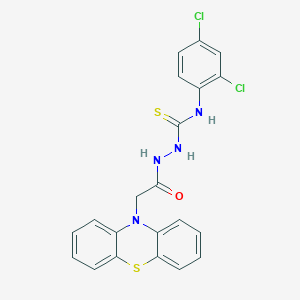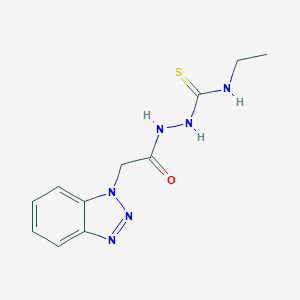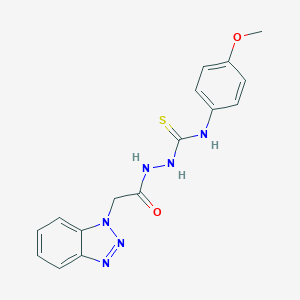![molecular formula C16H11N3OS B293045 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B293045.png)
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, also known as MPPF, is a chemical compound that has been widely used in scientific research as a ligand for the serotonin 5-HT1A receptor. It is a potent and selective antagonist of this receptor, which makes it a valuable tool for investigating the role of 5-HT1A receptors in various physiological and pathological processes.
Wirkmechanismus
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of this receptor, 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can modulate the release of various neurotransmitters and thereby affect a wide range of physiological and pathological processes.
Biochemical and physiological effects:
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of pain perception, the modulation of gastrointestinal function, and the regulation of cardiovascular function. It has also been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione in lab experiments is its high selectivity and potency as a ligand for the serotonin 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione. One area of interest is the development of more selective and potent ligands for the serotonin 5-HT1A receptor, which could provide even more valuable tools for investigating the role of this receptor in various physiological and pathological processes. Another area of interest is the development of new therapeutic applications for 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, such as in the treatment of neuropsychiatric disorders or in the modulation of pain perception and gastrointestinal function. Finally, there is also potential for the development of new imaging techniques that could be used to visualize the distribution and activity of the serotonin 5-HT1A receptor in vivo.
Synthesemethoden
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. One of the most commonly used methods involves the condensation of 2-phenyl-3-hydroxypropionic acid with 2-amino-4-methylpyridine to form an intermediate compound, which is then further reacted with furo[3,2-d]pyrimidine-4(3H)-thione to yield 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione.
Wissenschaftliche Forschungsanwendungen
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been extensively used in scientific research as a tool for investigating the role of serotonin 5-HT1A receptors in various physiological and pathological processes. It has been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders, as well as in the modulation of pain perception and gastrointestinal function.
Eigenschaften
Molekularformel |
C16H11N3OS |
|---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione |
InChI |
InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21) |
InChI-Schlüssel |
CWHSYSSDRUXETD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)

![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)


![Ethyl 2-[(anilinocarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B292973.png)
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)

![3-(4-chlorophenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292989.png)
![Ethyl 4-[2-(4-chlorophenyl)-2-oxoethyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292990.png)
![3-amino-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292991.png)